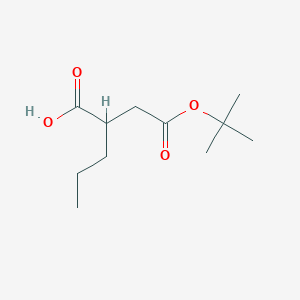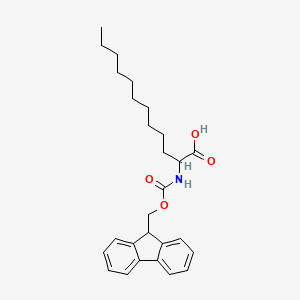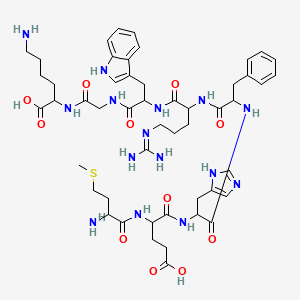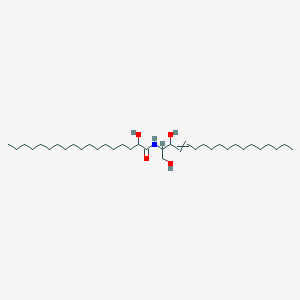
2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is an organic compound that features a tert-butoxy group attached to a pentanoic acid backbone
Preparation Methods
The synthesis of 2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid can be achieved through several routes. One common method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids, which can be synthesized by neutralizing imidazolium hydroxide with commercially available tert-butyloxycarbonyl-protected amino acids .
Chemical Reactions Analysis
2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, acid chlorides derived from this compound can be reduced to aldehydes using lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)3), a weaker reducing agent than lithium aluminum hydride . This reaction is typically carried out at low temperatures to prevent further reduction of the aldehyde product. Additionally, the compound can participate in amide formation reactions using distinctive coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide .
Scientific Research Applications
2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid has several scientific research applications. It is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of dipeptides and other peptide structures . The compound’s tert-butoxycarbonyl group is also employed in the synthesis of various organic molecules, providing chemoselectivity in subsequent reactions . In addition, it finds applications in the development of room-temperature ionic liquids, which are used as solvents and reaction media in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group is introduced into a molecule to protect functional groups during chemical reactions. This protection allows for selective reactions to occur without interference from other reactive sites. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the original functional group for further reactions .
Comparison with Similar Compounds
2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid can be compared to other compounds with similar structures and functions. For instance, tert-butoxycarbonyl-protected amino acids are widely used in peptide synthesis due to their ability to protect amino groups during reactions . Similar compounds include tert-butoxycarbonyl-protected amino acid ionic liquids and other tert-butyl esters, which also serve as protecting groups in organic synthesis . The unique aspect of this compound lies in its specific structure, which combines the tert-butoxy group with a pentanoic acid backbone, offering distinct reactivity and applications.
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
InChI |
InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
FPXXLDXAXQPOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13391804.png)
![[[5-[6-Chloro-4-[1-(2-fluorophenyl)ethylamino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13391808.png)


![2-methylbutyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13391819.png)

![2,4-Dihydroxy-3-[3-(5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl)propanoylamino]benzoic acid](/img/structure/B13391825.png)
![3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one](/img/structure/B13391831.png)
![2-[2-(3,4-Dihydroxyphenyl)-7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13391847.png)
![Acetic acid;methyl 2-[2-(2-aminopropanoylamino)propanoylamino]propanoate](/img/structure/B13391853.png)


![cis-6-Boc-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13391864.png)

